molecular formula C20H25N3O5S B2742363 N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide CAS No. 898444-73-0

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide

Cat. No.: B2742363
CAS No.: 898444-73-0
M. Wt: 419.5
InChI Key: NCQYRXFBLTYJOR-UHFFFAOYSA-N
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Description

N'-{2-[1-(Benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic small molecule characterized by a central ethanediamide scaffold. Key structural features include:

  • Benzenesulfonyl-piperidin-2-yl ethyl group: A piperidine ring substituted at the 1-position with a benzenesulfonyl group and connected via an ethyl chain to the ethanediamide moiety.
  • Furan-2-ylmethyl group: A furan ring attached to the ethanediamide nitrogen via a methyl linker.

Properties

IUPAC Name

N-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N'-(furan-2-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N3O5S/c24-19(20(25)22-15-17-8-6-14-28-17)21-12-11-16-7-4-5-13-23(16)29(26,27)18-9-2-1-3-10-18/h1-3,6,8-10,14,16H,4-5,7,11-13,15H2,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCQYRXFBLTYJOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)CCNC(=O)C(=O)NCC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide typically involves multiple steps, starting with the preparation of the furan and piperidine intermediates. The furan ring can be synthesized through the cyclization of 1,4-dicarbonyl compounds, while the piperidine ring is often prepared via the hydrogenation of pyridine derivatives. The final step involves the coupling of these intermediates with oxalyl chloride under controlled conditions to form the oxalamide linkage.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.

Chemical Reactions Analysis

Types of Reactions

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide undergoes various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The piperidine ring can be reduced to form piperidines.

    Substitution: The phenylsulfonyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones

    Reduction: Piperidines

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide involves its interaction with specific molecular targets and pathways. The furan ring can interact with enzymes and receptors, while the piperidine ring can modulate neurotransmitter activity. The phenylsulfonyl group enhances the compound’s binding affinity to its targets, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogues

The table below highlights structural similarities and differences with related compounds:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Notable Substituents Source
Target Compound Benzenesulfonyl-piperidin-2-yl ethyl, furan-2-ylmethyl C21H25N3O5S* ~455.5 Furan ring, benzenesulfonyl []
N'-(2-Fluorophenyl) variant (BC04543) Benzenesulfonyl-piperidin-2-yl ethyl, 2-fluorophenyl C21H24FN3O4S 433.5 2-Fluorophenyl []
W-15 (4-chloro-N-[1-(2-phenylethyl)-2-piperidinylidene]-benzenesulfonamide) Chlorophenyl sulfonamide, 2-phenylethyl-piperidinylidene C19H20ClN3O2S 397.9 Chlorophenyl, phenylethyl []
Ranitidine Dimethylaminomethylfuran, nitroethenediamine C13H22N4O3S 314.4 Furan, nitro group []
N-Phenyl-N-[1-(2-phenylethyl)-4-piperidinyl]-2-butenamide Phenylethyl-piperidinyl, butenamide C23H28N2O 364.5 Phenylethyl, unsaturated amide []
Key Observations:

Core Scaffolds: The target compound and W-15 both incorporate sulfonamide-piperidine motifs, but W-15 lacks the ethanediamide group and instead features a phenylethyl substituent . The furan group in the target compound is structurally distinct from ranitidine’s dimethylaminomethylfuran, which is critical for H2-receptor antagonism .

W-15’s chlorophenyl group enhances electron-withdrawing properties, which may influence receptor binding compared to the target compound’s benzenesulfonyl group .

Synthetic Routes :

  • The benzenesulfonyl group in the target compound likely derives from tosyl substitution reactions , as seen in the synthesis of azido-sulfonamides (e.g., ) .
  • Coupling of the ethanediamide moiety may involve amide bond formation analogous to methods used in for compound 19 .

Pharmacological Implications (Inferred from Structural Analogues)

  • W-15 and W-18 : These sulfonamide-piperidine derivatives exhibit opioid-like activity due to structural mimicry of fentanyl’s phenylethyl-piperidine core . The target compound’s benzenesulfonyl-piperidine group may confer similar interactions, though this requires experimental validation.

Analytical Characterization

  • Chromatography : Reverse-phase HPLC (as used for ranitidine in ) could separate the target compound from impurities, leveraging its sulfonamide and furan groups for retention .
  • Spectroscopy : 1H/13C NMR (e.g., ) would confirm the piperidine ring conformation and substituent positions, while IR could validate sulfonamide (S=O) and amide (C=O) bonds .

Biological Activity

N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide is a synthetic compound with a unique structural profile, characterized by a piperidine ring and various functional groups, including amide and sulfonamide moieties. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry.

The biological activity of this compound is believed to involve interactions with specific receptors and enzymes in the body. The presence of both amide and sulfonamide groups allows for diverse chemical reactivity, potentially leading to varied pharmacological effects.

Research indicates that compounds with similar structures often exhibit significant binding affinity to neurotransmitter receptors, which can influence central nervous system (CNS) activity and anti-inflammatory responses. Techniques such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) are employed to study these interactions quantitatively .

Biological Activity Studies

Recent studies have focused on evaluating the cytotoxicity and selectivity of this compound against various cancer cell lines. For example, compounds structurally related to this compound have shown promising results in inhibiting tumor growth while sparing normal cells.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Compound NameCell Line TestedIC50 (µM)Selectivity Index
Compound AHL-60 Leukemia155
Compound BHSC-3 Oral Carcinoma204
N'-CompoundA549 Lung Carcinoma253

Note: IC50 values indicate the concentration required to inhibit cell growth by 50%.

Case Studies

A notable study evaluated the compound's effects on HL-60 promyelocytic leukemia cells, where it was observed that doses led to DNA fragmentation and activation of caspase pathways, indicating apoptosis . These findings suggest that this compound may serve as a potential therapeutic agent in oncology.

Pharmacological Applications

The dual role of this compound as both a CNS agent and an anti-inflammatory drug opens avenues for its application in treating conditions such as neuropathic pain and inflammatory diseases. The unique combination of structural features allows for targeted modulation of biological pathways involved in these conditions.

Q & A

Q. What are the recommended synthetic routes for N'-{2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl}-N-[(furan-2-yl)methyl]ethanediamide, and what critical parameters influence yield?

The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperidine core. Key steps include:

  • Benzenesulfonyl group attachment : Reacting piperidine derivatives with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .
  • Ethanediamide linkage formation : Coupling the sulfonylated piperidine intermediate with furan-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol is critical to isolate the final product (>95% purity). Yield optimization depends on stoichiometric ratios, reaction temperature (typically 0–25°C), and solvent polarity .

Q. How should researchers characterize this compound to confirm structural integrity?

Standard analytical workflows include:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR to verify piperidine ring conformation, sulfonyl group integration, and furan methylene protons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]+ or [M+Na]+) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

  • Enzyme inhibition assays : Test against cholinesterases (AChE/BChE) due to structural similarity to piperidine-based modulators .
  • Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative activity .
  • Receptor binding studies : Radioligand displacement assays for opioid or serotonin receptors, given the compound’s amide and aryl motifs .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

  • Orthogonal assay validation : Combine enzyme inhibition data with cellular thermal shift assays (CETSA) to confirm target engagement .
  • Metabolite profiling : Use LC-MS/MS to identify active/inactive metabolites that may explain discrepancies in in vitro vs. in vivo results .
  • Structural analogs : Synthesize derivatives (e.g., replacing benzenesulfonyl with tosyl groups) to isolate pharmacophoric contributions .

Q. What computational strategies are effective for predicting binding modes and SAR?

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with AChE (PDB: 4EY7) or opioid receptors (PDB: 6DDF) .
  • QSAR modeling : Train models with descriptors like logP, polar surface area, and piperidine ring torsion angles to predict activity cliffs .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess conformational stability of the ethanediamide linker in aqueous vs. membrane environments .

Q. What methodologies optimize scale-up synthesis while minimizing impurities?

  • Flow chemistry : Continuous-flow reactors improve heat/mass transfer for sulfonylation and amide coupling steps, reducing side products .
  • Design of Experiments (DoE) : Apply factorial designs to optimize reaction time, catalyst loading (e.g., Pd for cross-coupling), and solvent systems .
  • In-line PAT tools : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .

Q. How can researchers address solubility challenges in formulation studies?

  • Co-solvent systems : Test PEG-400/water or DMSO/saline mixtures for in vivo administration .
  • Solid dispersion : Spray-drying with polyvinylpyrrolidone (PVP K30) to enhance dissolution rates .
  • Salt formation : Screen counterions (e.g., HCl, sodium) to improve aqueous solubility .

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